
1-(2-Vinylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Vinylphenyl)propan-1-one is an organic compound with the molecular formula C11H12O It is a derivative of phenylpropanone, where the phenyl ring is substituted with a vinyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Vinylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-vinylbenzene (styrene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the use of advanced purification techniques like distillation or crystallization ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Vinylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: this compound can be oxidized to 1-(2-vinylphenyl)propanoic acid.
Reduction: Reduction yields 1-(2-vinylphenyl)propan-1-ol.
Substitution: Halogenated derivatives such as 1-(2-bromoethylphenyl)propan-1-one.
Applications De Recherche Scientifique
1-(2-Vinylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and resins, where the vinyl group can undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Vinylphenyl)propan-1-one involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, forming long-chain polymers. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic effects of the vinyl and phenyl groups, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
1-(2-Vinylphenyl)propan-1-one can be compared with other similar compounds such as phenylacetone and 1-phenyl-2-propanone:
1-Phenyl-2-propanone: Similar to phenylacetone but with a different substitution pattern, leading to variations in chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis and material science.
Propriétés
Numéro CAS |
52095-41-7 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-(2-ethenylphenyl)propan-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h3,5-8H,1,4H2,2H3 |
Clé InChI |
WHHWFVIPLLAZAH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=CC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)
![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)
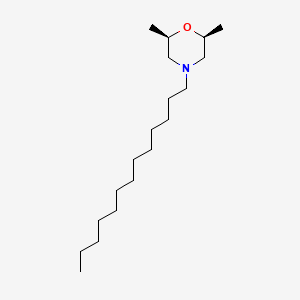



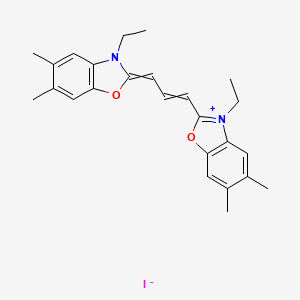
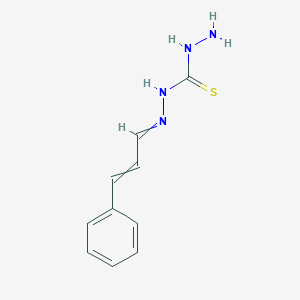
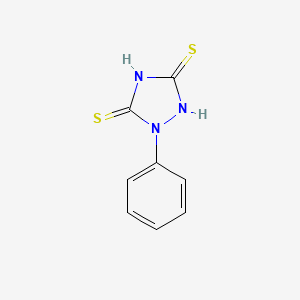
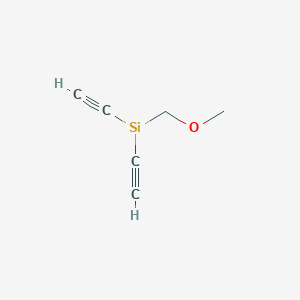
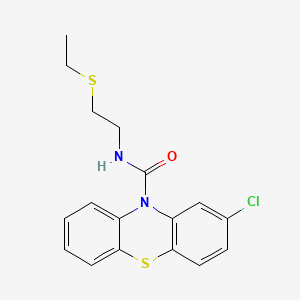
![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)
